

7-Nitrooxindole structure and chemical properties

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Compound of Interest

Compound Name: 7-Nitrooxindole

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7-Nitrooxindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitrooxindole, a derivative of the privileged oxindole scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of **7-Nitrooxindole**. It includes a compilation of available physicochemical and spectroscopic data, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a nitro group at the 7-position of the oxindole ring system yields **7-Nitrooxindole**, a compound with the potential for unique chemical reactivity and pharmacological properties. The electron-withdrawing nature of the nitro group is anticipated to modulate the electron density of the bicyclic system, influencing its reactivity, physicochemical properties, and interactions with

biological targets. This guide provides an in-depth analysis of **7-Nitrooxindole**, consolidating its known characteristics to facilitate further research and development.

Chemical Structure and Properties

7-Nitrooxindole is formally known as 7-nitro-1,3-dihydro-2H-indol-2-one. Its chemical structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a nitro group substituted at the C7 position of the aromatic ring.

Chemical Structure:

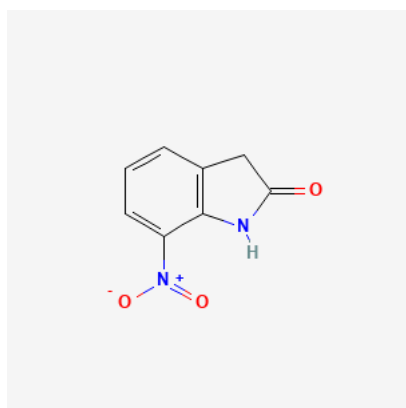


Figure 1. Chemical structure of **7-Nitrooxindole**.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Nitrooxindole** is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Reference
IUPAC Name	7-nitro-1,3-dihydro-2H-indol-2-one	[1]
CAS Number	25369-31-7	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1]
Molecular Weight	178.15 g/mol	[1]
Melting Point	228-229 °C	
pKa (Predicted)	12.53 ± 0.20	
XlogP (Predicted)	0.6	[1]
SMILES	C1C2=C(C(=CC=C2)--INVALID-LINK--[O-])NC1=O	[1]
InChI	InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11)	[1]

Spectroscopic Data

The structural elucidation of **7-Nitrooxindole** is critically dependent on various spectroscopic techniques. The available data is summarized below.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (ppm)	Assignment
Data not available	

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **7-Nitrooxindole** are expected to include:

Wavenumber (cm^{-1})	Functional Group Assignment
~3200	N-H stretch (amide)
~1700	C=O stretch (lactam)
~1530, ~1350	N-O asymmetric and symmetric stretch (nitro group)
~1600, ~1470	C=C stretch (aromatic ring)

2.4.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Ion Assignment
178.04	$[\text{M}]^+$ (Molecular Ion)
Fragmentation data not available	

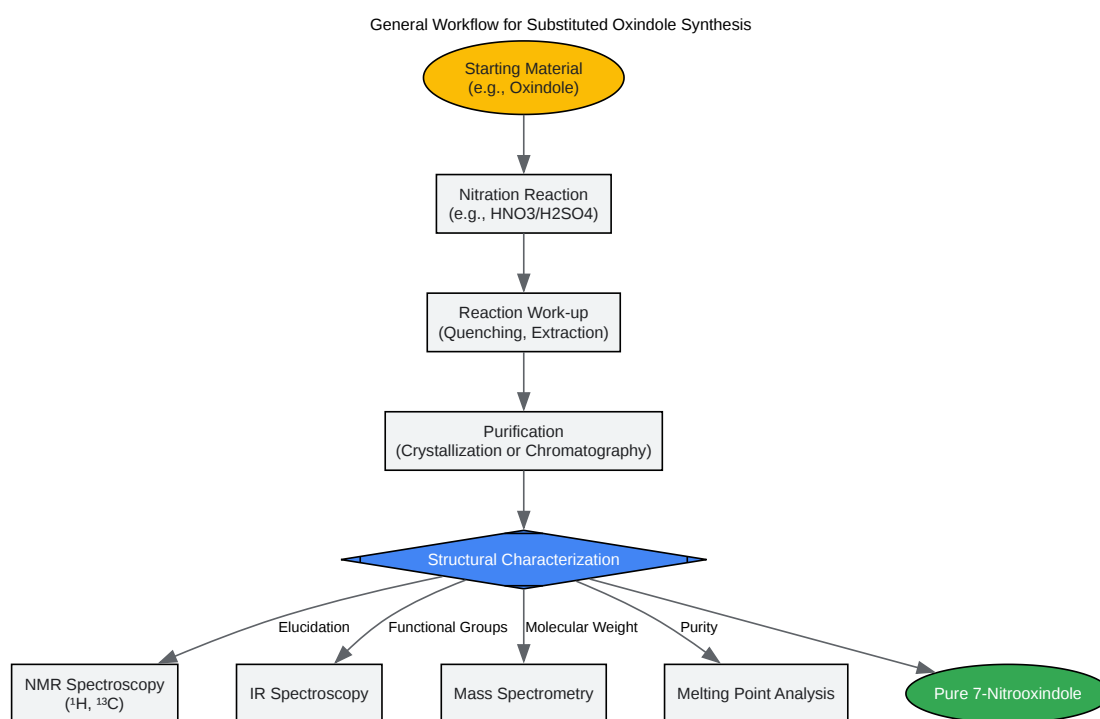
Synthesis of 7-Nitrooxindole

A detailed, experimentally verified protocol for the synthesis of **7-Nitrooxindole** is not readily available in the public domain. However, a general approach for the synthesis of substituted

oxindoles can be adapted. One plausible synthetic route involves the nitration of a suitable oxindole precursor.

General Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and characterization of a substituted oxindole like **7-Nitrooxindole**.



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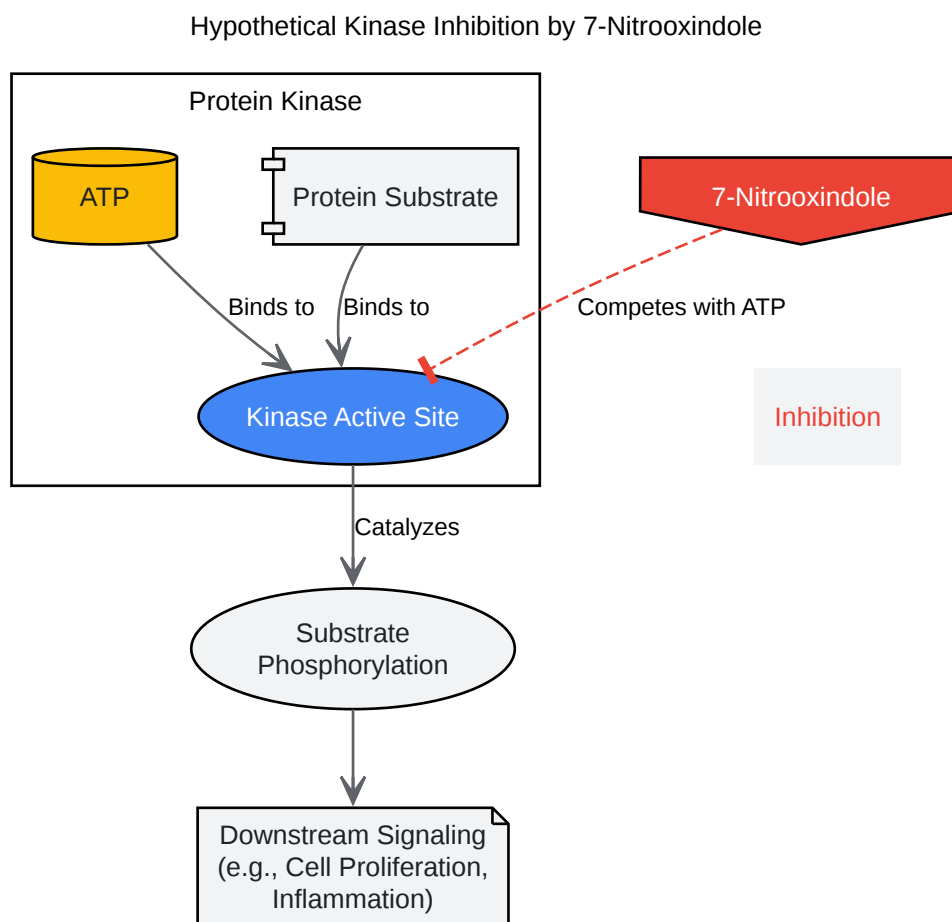
Caption: General workflow for the synthesis and characterization of **7-Nitrooxindole**.

Biological Activity and Signaling Pathways

While the oxindole scaffold is associated with a broad range of biological activities, specific data on the biological targets and mechanism of action for **7-Nitrooxindole** are limited. However, based on the known pharmacology of related nitro-aromatic compounds and oxindole derivatives, several potential areas of investigation can be proposed. For instance, many nitro-aromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the formation of reactive nitrogen species with cytotoxic or signaling properties.

Hypothetical Signaling Pathway Inhibition

Given the structural similarities of oxindoles to kinase inhibitors, it is plausible that **7-Nitrooxindole** could exhibit inhibitory activity against certain protein kinases. The following diagram illustrates a hypothetical mechanism of kinase inhibition.



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Caption: Hypothetical inhibition of a protein kinase by **7-Nitrooxindole**.

Experimental Protocols

Due to the limited availability of specific experimental procedures for **7-Nitrooxindole** in the literature, this section provides generalized protocols for key analytical techniques that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Procedure:

- Dissolve 5-10 mg of the purified **7-Nitrooxindole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Procedure (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid **7-Nitrooxindole** sample onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).
- The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionize the sample using a high-energy electron beam (typically 70 eV).
- Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z .

Conclusion

7-Nitrooxindole is a compound with significant potential for further investigation in the fields of medicinal chemistry and chemical biology. This technical guide has consolidated the available structural and physicochemical data, while also highlighting the current gaps in the experimental literature, particularly concerning detailed synthesis protocols, comprehensive spectroscopic characterization, and specific biological activity. The provided general experimental workflows and hypothetical signaling pathway offer a starting point for researchers interested in exploring the properties and potential applications of this intriguing molecule. Further research is warranted to fully elucidate the chemical and biological profile of **7-Nitrooxindole**.

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References

- 1. PubChemLite - 7-nitrooxindole (C₈H₆N₂O₃) [pubchemlite.lcsb.uni.lu]
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